molecular formula C9H9FO2 B12442716 1-(3-Fluorophenyl)-2-methoxyethanone

1-(3-Fluorophenyl)-2-methoxyethanone

Cat. No.: B12442716
M. Wt: 168.16 g/mol
InChI Key: VFCDNAHOSXYCBH-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-methoxyethanone is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring and a methoxy group attached to an ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-2-methoxyethanone can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with methanol in the presence of a catalyst to form 3-fluorobenzyl alcohol. This intermediate is then oxidized to 3-fluorobenzaldehyde, which undergoes a Friedel-Crafts acylation reaction with acetyl chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-2-methoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-2-methoxyethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-2-methoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The methoxy group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    1-(3-Fluorophenyl)-2-methoxyethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(3-Fluorophenyl)-2-methoxypropane: Similar structure but with a propane chain instead of an ethanone.

Uniqueness: 1-(3-Fluorophenyl)-2-methoxyethanone is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-methoxyethanone

InChI

InChI=1S/C9H9FO2/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3

InChI Key

VFCDNAHOSXYCBH-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

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